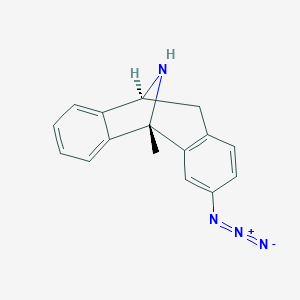

3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine

Beschreibung

MK-801 is a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been extensively studied for its effects on cognitive functions and its potential as a model for various neurological disorders . The azido modification in 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine introduces an azide group, which can be useful for various bioorthogonal labeling and functionalization applications .

Eigenschaften

CAS-Nummer |

127627-58-1 |

|---|---|

Molekularformel |

C16H14N4 |

Molekulargewicht |

262.31 g/mol |

IUPAC-Name |

(1R,9S)-4-azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |

InChI |

InChI=1S/C16H14N4/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(19-20-17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/t15-,16-/m0/s1 |

InChI-Schlüssel |

ZXRNPVOTFWAJGE-HOTGVXAUSA-N |

SMILES |

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |

Isomerische SMILES |

C[C@@]12C3=CC=CC=C3[C@@H](N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |

Kanonische SMILES |

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |

Synonyme |

3-azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 3-azido-MK 801 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine typically involves the introduction of an azide group into the MK-801 molecule. One common method is the reaction of MK-801 with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the azidation process .

Industrial Production Methods: This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle azide compounds, which can be potentially explosive .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine can undergo various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN3), dimethyl sulfoxide (DMSO), acetonitrile.

Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

Cycloaddition Reactions: Copper sulfate (CuSO4), sodium ascorbate, alkyne-containing compounds.

Major Products Formed:

Substitution Reactions: Various substituted derivatives of MK-801.

Reduction Reactions: 3-Amino-MK 801.

Cycloaddition Reactions: Triazole derivatives of MK-801.

Wissenschaftliche Forschungsanwendungen

3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine is similar to that of MK-801. It acts as a non-competitive antagonist of the NMDA receptor, blocking the ion channel and preventing the influx of calcium ions. This inhibition can modulate synaptic plasticity and neurotransmission, which are crucial for cognitive functions and memory formation . The azide group in 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine allows for additional functionalization, enabling researchers to study its interactions and effects in more detail .

Vergleich Mit ähnlichen Verbindungen

MK-801 (Dizocilpine): The parent compound, known for its NMDA receptor antagonism and use in neurological research.

Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.

Phencyclidine (PCP): A dissociative drug that also acts on NMDA receptors.

Uniqueness of 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine: The azide modification in 3-Azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine provides unique opportunities for bioorthogonal chemistry, allowing for specific labeling and functionalization that are not possible with the parent compound . This makes it a valuable tool for advanced research applications in chemistry, biology, and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.